N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
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Description
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Dye Applications
Secondary amines, such as the one present in this compound, have been utilized in the synthesis of luminescent dyes . These dyes are significant in various fields, including bioimaging, where they can be used to label and track biological molecules under a microscope. The luminescent properties of such compounds make them valuable for creating contrast in imaging applications.
Anticancer Agent Development
Compounds structurally related to the one you’ve mentioned have been evaluated for their anticancer properties . The ability to inhibit key pathways in cancer cells makes these compounds promising candidates for the development of new anticancer drugs. Research into similar compounds has shown potential in combating various cancer cell lines.
Pain Management and Anti-inflammatory Research
Some derivatives of the compound have shown antihyperalgesic effects, which could be beneficial in pain management . The modulation of proinflammatory cytokines and pathways suggests potential applications in developing new anti-inflammatory drugs.
Organic Synthesis and Catalysis
The compound’s structure indicates potential use as a catalyst or ligand in organic synthesis reactions . Its ability to facilitate various chemical reactions could make it a valuable tool in synthetic chemistry, aiding in the development of new synthetic routes and the production of complex molecules.
Pharmaceutical Applications
Secondary amines are foundational in creating pharmaceuticals, including antidepressants and analgesics . The compound’s structure could lead to the synthesis of new drugs with improved efficacy and reduced side effects.
Suzuki–Miyaura Coupling Reactions
Boron-containing compounds, like the one , are often used in Suzuki–Miyaura coupling reactions . This application is crucial in medicinal chemistry and materials science, where the creation of new carbon-carbon bonds enables the synthesis of complex organic molecules.
properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-5-3-4-6-18(15)23(29)25-22-19-13-31-14-20(19)26-27(22)12-21(28)24-11-16-7-9-17(30-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYJVWSVCWNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide |
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